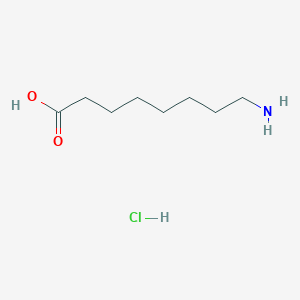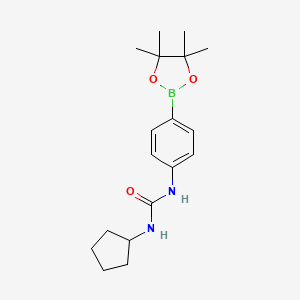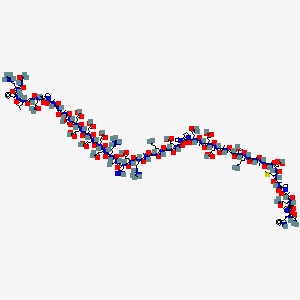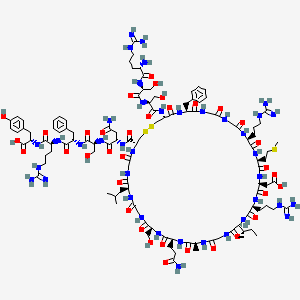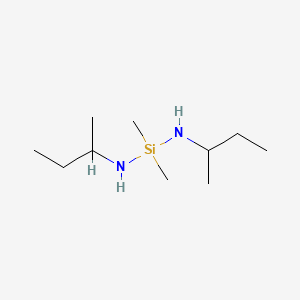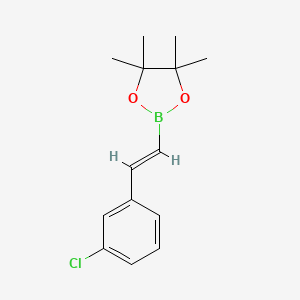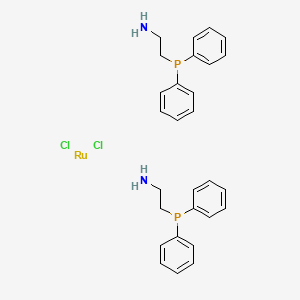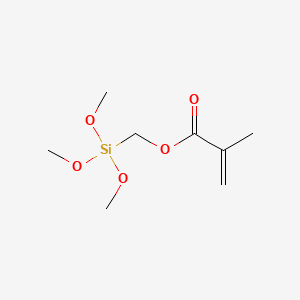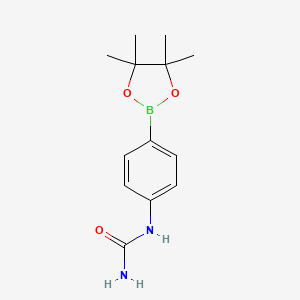
1-(4-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)fenil)urea
Descripción general
Descripción
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (TMDBU) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. It is a boron-containing compound and is primarily used as a reagent for organic synthesis. TMDBU is also used as a catalyst in organic reactions, as a fluorescent probe for biological imaging, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto es un intermedio importante en la síntesis orgánica . Su alta estabilidad, baja toxicidad y alta reactividad lo convierten en un componente valioso en varios procesos de transformación . Por ejemplo, los compuestos de ácido bórico se utilizan generalmente para proteger dioles y se utilizan en la síntesis asimétrica de aminoácidos, reacciones de Diels-Alder y de acoplamiento de Suzuki .
Desarrollo de fármacos
En el campo del desarrollo de fármacos, los compuestos de ácido bórico se utilizan a menudo como inhibidores enzimáticos o fármacos ligandos específicos . Se han utilizado para tratar tumores e infecciones microbianas, y también se pueden utilizar para desarrollar fármacos anticancerígenos .
Sondas fluorescentes
Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro y catecolaminas . Esto los convierte en valiosos en varios campos de investigación, incluida la bioquímica y la ciencia ambiental.
Portadores de fármacos
Los enlaces de éster bórico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a estímulos . Estos portadores, que incluyen el acoplamiento fármaco-polímero, las micelas poliméricas, los polímeros lineales-hiperramificados y la sílice mesoporosa, pueden cargar fármacos anticancerígenos, insulina y genes . El fármaco se carga en el portador mediante interacciones covalentes o no covalentes, y la formación y ruptura del enlace de éster bórico en diferentes entornos se utiliza para lograr la liberación controlada del fármaco .
Síntesis de compuestos biológicamente activos
Este compuesto se utiliza como intermedio en la síntesis de muchos compuestos biológicamente activos . Por ejemplo, se ha utilizado en la síntesis de crizotinibe, un fármaco que se utiliza en el tratamiento del cáncer de pulmón de células no pequeñas .
Propiedades ópticas y electroquímicas
Este compuesto se emplea en la síntesis de nuevos copolímeros basados en benzotiadiazol y unidades de areno ricas en electrones . Estos copolímeros tienen propiedades ópticas y electroquímicas únicas, lo que los hace útiles en una variedad de aplicaciones, incluido el desarrollo de nuevos materiales y tecnologías .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea interacts with its targets through a process known as transmetalation . In this process, the compound is transferred from boron to palladium, which is a key step in the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is part of larger biochemical pathways that involve the formation of new carbon–carbon bonds, which are fundamental to many biological processes .
Pharmacokinetics
It is known that boronic acids and their esters are generally stable and readily prepared, which may influence their bioavailability .
Result of Action
The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it plays a role in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water . Therefore, the compound’s action may be influenced by the pH and water content of its environment .
Propiedades
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-5-7-10(8-6-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWCMMVUJQHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587398 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877134-77-5 | |
| Record name | N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Carbamoylamino)benzeneboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



